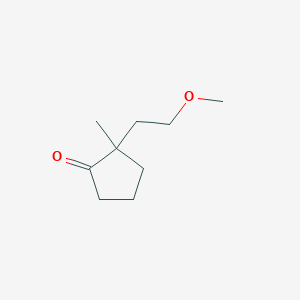![molecular formula C21H18Cl2 B14412871 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) CAS No. 85711-86-0](/img/structure/B14412871.png)
1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) is an organic compound with a complex structure It consists of a 3-methyl-1,2-phenylene core, which is bis(methylene) linked to two 2-chlorobenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) typically involves the reaction of 3-methyl-1,2-phenylenedimethanol with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Products where chlorine atoms are replaced by other functional groups.
科学的研究の応用
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- 1,1’-[(1,3-Phenylenebis(methylene)]bis(2-chlorobenzene)
- 1,1’-[(1,4-Phenylenebis(methylene)]bis(2-chlorobenzene)
- 1,1’-[(1,2-Phenylenebis(methylene)]bis(2-chlorobenzene)
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) is unique due to the presence of the 3-methyl group on the phenylene core, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interaction profiles with molecular targets compared to its analogs.
特性
CAS番号 |
85711-86-0 |
|---|---|
分子式 |
C21H18Cl2 |
分子量 |
341.3 g/mol |
IUPAC名 |
1,2-bis[(2-chlorophenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C21H18Cl2/c1-15-7-6-10-16(13-17-8-2-4-11-20(17)22)19(15)14-18-9-3-5-12-21(18)23/h2-12H,13-14H2,1H3 |
InChIキー |
QREVVXJBJYNMAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
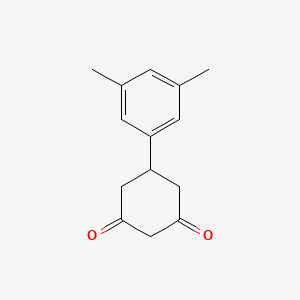
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
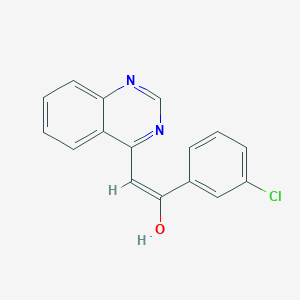
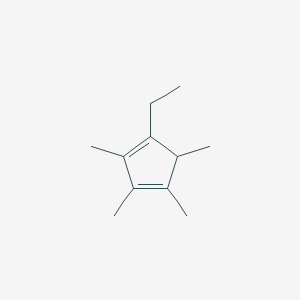

![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
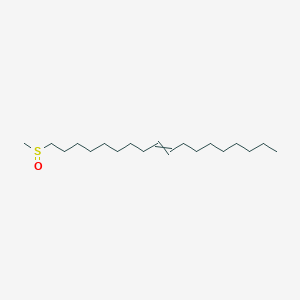
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
